molecular formula C5H6ClF3N2O B2951825 [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride CAS No. 2260936-78-3

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride

Cat. No.: B2951825
CAS No.: 2260936-78-3
M. Wt: 202.56
InChI Key: KOJGWQSRVPFRJV-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a methanamine hydrochloride moiety at the 4-position. The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, while the hydrochloride salt improves aqueous solubility.

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-3(1-9)10-2-11-4;/h2H,1,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJGWQSRVPFRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a trifluoromethyl-substituted nitrile with an amine in the presence of a base can yield the desired oxazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically involves recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the oxazole ring.

Scientific Research Applications

Chemistry

In chemistry, [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group enhances its lipophilicity, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, which can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Molecular Formula CAS Number Core Heterocycle Substituents Key Features
[5-(Trifluoromethyl)oxazol-4-yl]methanamine HCl C₅H₆ClF₃N₂O (inferred) Not provided Oxazole -CF₃ at C5, -CH₂NH₂·HCl at C4 Aromatic, electron-deficient core
1-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]methanamine HCl C₅H₇ClF₃N₃ (EN300-158920) Not provided Pyrazole -CF₃ at C5, -CH₂NH₂·HCl at C4 Additional NH group, higher basicity
[3-(4-Biphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine HCl C₁₆H₁₇ClN₂O 1445127-44-5 Dihydro-oxazole Biphenyl at C3, -CH₂NH₂·HCl Non-aromatic, increased flexibility
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl C₉H₈ClFN₂O (inferred) 1834-27-1 Oxadiazole 2-Fluorophenyl at C5, -CH₂NH₂·HCl More electron-deficient, planar

Structural and Functional Analysis

Oxazole vs. Pyrazole Analogs
  • Electronic Properties: The oxazole core is less basic than pyrazole due to the electronegative oxygen atom, which reduces electron density on the ring.
  • Metabolic Stability : The -CF₃ group in both compounds improves resistance to oxidative metabolism. However, the pyrazole analog’s NH group may introduce additional metabolic vulnerability via N-oxidation or conjugation .
Oxazole vs. Dihydro-Oxazole
  • This could lower binding affinity to flat hydrophobic pockets but improve solubility due to increased flexibility .
Oxazole vs. Oxadiazole
  • Electron Deficiency : Oxadiazoles (e.g., ) are more electron-deficient than oxazoles due to the additional nitrogen atom, which may enhance interactions with electron-rich biological targets. However, this could also reduce solubility in polar solvents .

Biological Activity

[5-(Trifluoromethyl)oxazol-4-yl]methanamine hydrochloride is a compound characterized by its unique trifluoromethyl group and oxazole ring structure, which contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, through a synthesis of recent research findings.

  • Chemical Formula : C5_5H5_5F3_3N2_2O
  • Molecular Weight : 180.10 g/mol
  • CAS Number : 82652476

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is often associated with increased biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, research on related compounds has shown enhanced efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent pharmacological studies. The compound has been evaluated for its cytotoxic effects on several cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that derivatives of oxazole compounds exhibited cytotoxicity with IC50_{50} values in the micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines .
    • Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells, suggesting a mechanism of action that involves the activation of apoptotic pathways .
  • Mechanism of Action :
    • Molecular docking studies have indicated that [5-(Trifluoromethyl)oxazol-4-yl]methanamine interacts with specific molecular targets, enhancing its efficacy as an anticancer agent. This interaction may involve hydrophobic interactions with amino acid residues in target proteins .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundActivity TypeIC50_{50} (µM)Reference
This compoundAnticancer (MCF-7)10.38
2,5-bis(trifluoromethyl)-1H-benzimidazoleAntiprotozoal (T. vaginalis)0.14 (14x more active than albendazole)
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)Antibacterial (MRSA)Not specified

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